molecular formula C9H14ClNO B12748465 Halostachine hydrochloride CAS No. 142467-20-7

Halostachine hydrochloride

Cat. No.: B12748465
CAS No.: 142467-20-7
M. Wt: 187.66 g/mol
InChI Key: NPUGYWPZOLONFA-FVGYRXGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Several syntheses of racemic N-methylphenylethanolamine have been published. One classical methodology starts from acetophenone. The methyl group of acetophenone is brominated with bromine to give α-bromoacetophenone, which is then reacted with N-methylbenzylamine to give an amino-ketone. The amino-ketone is reduced with lithium aluminium hydride to the corresponding amino-alcohol, and the N-benzyl group is finally removed by catalytic hydrogenation using a palladium on charcoal catalyst .

Industrial Production Methods: A common industrial synthetic method involves reacting octane with phenylacetaldehyde to give 4-[(1S)-1-methylbutyl] phenylacetaldehyde, which is then subjected to dehydration and reduction to yield halostachine .

Chemical Reactions Analysis

Types of Reactions: Halostachine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amines or alcohols.

    Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like halogens or alkylating agents are used under various conditions.

Major Products: The major products formed from these reactions include different amines, alcohols, ketones, and substituted phenethylamines .

Comparison with Similar Compounds

Properties

CAS No.

142467-20-7

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(1R)-2-(methylamino)-1-phenylethanol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1

InChI Key

NPUGYWPZOLONFA-FVGYRXGTSA-N

Isomeric SMILES

CNC[C@@H](C1=CC=CC=C1)O.Cl

Canonical SMILES

CNCC(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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